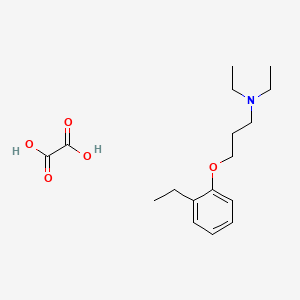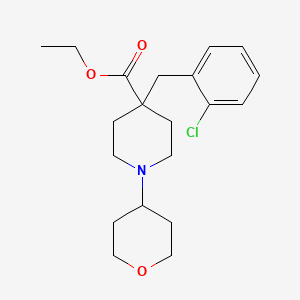
N,N-diethyl-3-(2-ethylphenoxy)-1-propanamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-3-(2-ethylphenoxy)-1-propanamine oxalate, also known as DEEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. DEEP is a selective agonist for the sigma-1 receptor, which is a protein that plays a crucial role in various physiological processes.
Mécanisme D'action
N,N-diethyl-3-(2-ethylphenoxy)-1-propanamine oxalate acts as a selective agonist for the sigma-1 receptor, which is a protein that is involved in various physiological processes such as neurotransmitter release, calcium signaling, and protein folding. Activation of the sigma-1 receptor by N,N-diethyl-3-(2-ethylphenoxy)-1-propanamine oxalate has been shown to have neuroprotective effects and improve cognitive function.
Biochemical and physiological effects:
N,N-diethyl-3-(2-ethylphenoxy)-1-propanamine oxalate has been shown to have various biochemical and physiological effects. It has been found to increase the release of acetylcholine, a neurotransmitter that is involved in learning and memory. N,N-diethyl-3-(2-ethylphenoxy)-1-propanamine oxalate has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. Additionally, N,N-diethyl-3-(2-ethylphenoxy)-1-propanamine oxalate has been found to have anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N,N-diethyl-3-(2-ethylphenoxy)-1-propanamine oxalate in lab experiments is its selectivity for the sigma-1 receptor, which allows for more specific targeting of this protein. Additionally, N,N-diethyl-3-(2-ethylphenoxy)-1-propanamine oxalate has been found to have low toxicity and is well-tolerated in animal models. However, one limitation of using N,N-diethyl-3-(2-ethylphenoxy)-1-propanamine oxalate is its limited solubility in water, which may make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on N,N-diethyl-3-(2-ethylphenoxy)-1-propanamine oxalate. One area of research is the development of more potent and selective sigma-1 receptor agonists. Additionally, further studies are needed to determine the long-term effects of N,N-diethyl-3-(2-ethylphenoxy)-1-propanamine oxalate and its potential for use in human clinical trials. Finally, research on the use of N,N-diethyl-3-(2-ethylphenoxy)-1-propanamine oxalate in combination with other drugs for the treatment of neurodegenerative diseases may also be promising.
In conclusion, N,N-diethyl-3-(2-ethylphenoxy)-1-propanamine oxalate is a chemical compound that has potential applications in medical research, particularly in the treatment of neurodegenerative diseases. Its selective agonist activity for the sigma-1 receptor and its various biochemical and physiological effects make it a promising candidate for further research. However, more studies are needed to determine its long-term effects and potential for use in human clinical trials.
Méthodes De Synthèse
The synthesis of N,N-diethyl-3-(2-ethylphenoxy)-1-propanamine oxalate involves the reaction of 2-ethylphenol with diethylamine in the presence of a catalyst. The resulting product is then reacted with 1-chloropropane to yield N,N-diethyl-3-(2-ethylphenoxy)-1-propanamine oxalate. The final step involves the formation of the oxalate salt of N,N-diethyl-3-(2-ethylphenoxy)-1-propanamine oxalate through the reaction of N,N-diethyl-3-(2-ethylphenoxy)-1-propanamine oxalate with oxalic acid.
Applications De Recherche Scientifique
N,N-diethyl-3-(2-ethylphenoxy)-1-propanamine oxalate has been found to have potential applications in various areas of medical research. One of the most promising areas of research is the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N,N-diethyl-3-(2-ethylphenoxy)-1-propanamine oxalate has been shown to improve cognitive function and memory in animal models of these diseases.
Propriétés
IUPAC Name |
N,N-diethyl-3-(2-ethylphenoxy)propan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO.C2H2O4/c1-4-14-10-7-8-11-15(14)17-13-9-12-16(5-2)6-3;3-1(4)2(5)6/h7-8,10-11H,4-6,9,12-13H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRDATMNOKZTJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCCN(CC)CC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-3-(2-ethylphenoxy)propan-1-amine;oxalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{2-[(1-adamantylacetyl)oxy]ethyl}-3-benzyl-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B5212756.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-2,4-dichlorobenzamide](/img/structure/B5212766.png)
![1-{4-[(4-benzyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B5212778.png)
![1-(4-fluorobenzoyl)-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B5212787.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(phenylthio)propanamide](/img/structure/B5212795.png)

![N-[4-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)phenyl]acetamide](/img/structure/B5212811.png)
![methyl 4-({[4-(1-piperidinylsulfonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B5212819.png)
![1-(2-oxo-2-{3-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl}ethyl)-2-pyrrolidinone](/img/structure/B5212825.png)

![1-(3-chlorophenyl)-4-{1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5212852.png)
![3-{[1-(4-pentenoyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5212856.png)
![2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5212857.png)
![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-{[5-(methoxymethyl)-2-furyl]methyl}ethanamine](/img/structure/B5212868.png)